molecular formula C16H18N2O3S2 B2639869 N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1396674-70-6

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2639869
CAS No.: 1396674-70-6
M. Wt: 350.45
InChI Key: KBKCQUBBHPJZPR-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound featuring a cyclopropyl group, a hydroxyl group, and two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the cyclopropyl intermediate: This can be achieved through the cyclopropanation of an appropriate alkene using reagents like diazomethane or Simmons-Smith reagent.

    Introduction of the hydroxyl group: This step can be performed via hydroboration-oxidation or other suitable methods to introduce the hydroxyl functionality.

    Attachment of thiophene rings: The thiophene rings can be introduced through cross-coupling reactions such as Suzuki-Miyaura coupling, using appropriate thiophene boronic acids and palladium catalysts.

    Formation of the ethanediamide linkage: This can be achieved through amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of halogenated or nitrated thiophene derivatives

Scientific Research Applications

Chemistry

In chemistry, N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of thiophene-containing molecules with biological systems. Thiophene derivatives are known for their biological activity, and this compound could serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide could be investigated for its potential therapeutic properties. Thiophene derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs). Thiophene-based materials are known for their electronic properties, making them valuable in the field of materials science.

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its thiophene rings and other functional groups. The exact pathways involved would require detailed study to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxamide
  • 2-Cyclopropylthiophene
  • N-(2-Hydroxyethyl)thiophene-2-carboxamide

Uniqueness

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide is unique due to its combination of a cyclopropyl group, a hydroxyl group, and two thiophene rings. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from other similar compounds.

Properties

IUPAC Name

N'-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c19-14(17-9-12-3-1-7-22-12)15(20)18-10-16(21,11-5-6-11)13-4-2-8-23-13/h1-4,7-8,11,21H,5-6,9-10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKCQUBBHPJZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C(=O)NCC2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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